molecular formula C17H19F3N2O2 B7064339 Methyl 2-(4-cyano-4-methylpiperidin-1-yl)-2-[2-(trifluoromethyl)phenyl]acetate

Methyl 2-(4-cyano-4-methylpiperidin-1-yl)-2-[2-(trifluoromethyl)phenyl]acetate

Cat. No.: B7064339
M. Wt: 340.34 g/mol
InChI Key: NCOWVFDUWHTFRG-UHFFFAOYSA-N
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Description

Methyl 2-(4-cyano-4-methylpiperidin-1-yl)-2-[2-(trifluoromethyl)phenyl]acetate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of a cyano group, a trifluoromethyl group, and a piperidine ring in its structure suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-cyano-4-methylpiperidin-1-yl)-2-[2-(trifluoromethyl)phenyl]acetate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.

    Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of such compounds usually involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-cyano-4-methylpiperidin-1-yl)-2-[2-(trifluoromethyl)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and mechanisms.

    Medicine: Possible development of pharmaceuticals targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups may play a role in binding affinity and specificity. The piperidine ring could facilitate the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-cyano-4-methylpiperidin-1-yl)-2-phenylacetate: Lacks the trifluoromethyl group.

    Methyl 2-(4-cyano-4-methylpiperidin-1-yl)-2-[2-chlorophenyl]acetate: Contains a chloro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in Methyl 2-(4-cyano-4-methylpiperidin-1-yl)-2-[2-(trifluoromethyl)phenyl]acetate makes it unique, as this group can significantly influence the compound’s chemical properties, such as lipophilicity and metabolic stability.

Properties

IUPAC Name

methyl 2-(4-cyano-4-methylpiperidin-1-yl)-2-[2-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O2/c1-16(11-21)7-9-22(10-8-16)14(15(23)24-2)12-5-3-4-6-13(12)17(18,19)20/h3-6,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOWVFDUWHTFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(C2=CC=CC=C2C(F)(F)F)C(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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